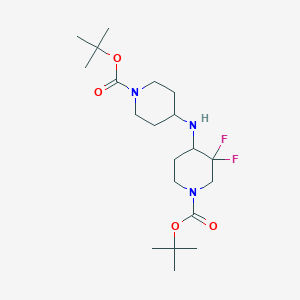
tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H35F2N3O4 and its molecular weight is 419.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeted protein degradation and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C15H27F2N3O2
- Molecular Weight : 319.4 g/mol
- IUPAC Name : tert-butyl (R)-4-amino-3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the body. The difluoropiperidine moiety enhances binding affinity to targets such as:
- Opioid Receptors : Similar compounds have been shown to interact with opioid receptors, influencing pain modulation and analgesic effects.
- Protein Degradation Pathways : The compound's structure supports its use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology, facilitating targeted degradation of specific proteins involved in disease processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : By mimicking natural ligands for opioid receptors, it may provide pain relief similar to that of traditional opioids.
- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by promoting cellular survival and reducing apoptosis in neuronal cells.
Case Studies
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
- Study on Opioid Receptor Binding :
- Targeted Protein Degradation :
- Neuroprotective Studies :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C15H27F2N3O2 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 2891580-38-2 |
| Purity | ≥95% |
| Biological Activity | Analgesic, Neuroprotective |
特性
IUPAC Name |
tert-butyl 3,3-difluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35F2N3O4/c1-18(2,3)28-16(26)24-10-7-14(8-11-24)23-15-9-12-25(13-20(15,21)22)17(27)29-19(4,5)6/h14-15,23H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECHDRIOBTOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2(F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














